(4,6-Dichloropyridin-2-yl)boronic acid

Protodeboronation Stability Suzuki-Miyaura

Standard 2-pyridylboronic acids suffer rapid protodeboronation, making multi-step syntheses unpredictable. This 4,6-dichloro regioisomer solves that instability. - **Differentiated reactivity**: Enables ordered, site-selective Suzuki-Miyaura couplings at the 2- vs. 6-position C-Cl bonds. - **Sustainable process compatibility**: Attenuated Lewis basicity allows high-yielding, copper-free micellar catalysis in water. - **Supply advantage**: Shelf-stable solid for automated HTE and library synthesis.

Molecular Formula C5H4BCl2NO2
Molecular Weight 191.81 g/mol
Cat. No. B11904893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,6-Dichloropyridin-2-yl)boronic acid
Molecular FormulaC5H4BCl2NO2
Molecular Weight191.81 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=N1)Cl)Cl)(O)O
InChIInChI=1S/C5H4BCl2NO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2,10-11H
InChIKeyJFUCSOSOJQEQLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4,6-Dichloropyridin-2-yl)boronic acid Identity & Structure


(4,6-Dichloropyridin-2-yl)boronic acid (CAS 1542213-23-9) is a halogenated heteroarylboronic acid with the molecular formula C₅H₄BCl₂NO₂ and a molecular weight of 191.81 g/mol . It belongs to the class of 2-pyridylboronic acids, which are fundamental building blocks in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The compound features a pyridine ring substituted with chlorine atoms at the 4- and 6-positions and a boronic acid (-B(OH)₂) group at the 2-position. This specific substitution pattern differentiates it from other dichloropyridinylboronic acid regioisomers (e.g., the 3-yl or 4-yl variants) and mono-chlorinated analogs, thereby conferring distinct reactivity and stability profiles that are critical for selective, multi-step synthetic sequences .

Why (4,6-Dichloropyridin-2-yl)boronic acid Is Irreplaceable


Generic substitution of (4,6-Dichloropyridin-2-yl)boronic acid with mono-chlorinated or unsubstituted 2-pyridylboronic acids is not viable due to fundamental differences in intrinsic stability and the failure to enable precise, multi-step synthetic sequences. Unsubstituted 2-pyridylboronic acid is notoriously unstable and undergoes rapid protodeboronation under typical reaction conditions, leading to low or unpredictable yields [1]. While a single chlorine substituent can attenuate the Lewis basicity of the pyridyl nitrogen and improve stability, only the specific 4,6-dichloro substitution pattern provides the necessary reactivity gradient to facilitate sequential, site-selective cross-coupling reactions [2]. The presence of two electronically differentiated C–Cl bonds (at the 2- and 6-positions relative to the boronic acid group) allows for the ordered introduction of distinct aryl/alkyl groups, a capability that is absent in mono-chlorinated analogs and constitutes the primary procurement rationale for this specific regioisomer [3].

(4,6-Dichloropyridin-2-yl)boronic acid Performance Benchmarks


Comparative Protodeboronation Stability

The presence of electron-withdrawing chlorine substituents, particularly at the 4- and 6-positions, substantially slows the rate of protodeboronation—a major decomposition pathway for 2-pyridylboronic acids. While unsubstituted 2-pyridylboronic acid has a half-life (t₀.₅) of only 25-50 seconds at pH 7 and 70 °C, and 3- and 4-pyridylboronic acids exhibit t₀.₅ > 1 week under alkaline conditions (pH 12, 70 °C), the introduction of chlorine atoms attenuates the Lewis basicity of the pyridyl nitrogen, thereby enhancing stability [1]. The 4,6-dichloro pattern is specifically cited as a viable strategy to enable copper-free Suzuki-Miyaura couplings in aqueous micellar media by reducing protodeboronation rates relative to less substituted analogs [2].

Protodeboronation Stability Suzuki-Miyaura

Sequential Site-Selective Suzuki Coupling

The 4,6-dichloro substitution pattern on the pyridine ring establishes a reactivity hierarchy between the two C–Cl bonds, enabling predictable, sequential cross-coupling. The chlorine at the 2-position (relative to nitrogen) is typically more reactive in oxidative addition than the chlorine at the 6-position (which is ortho to the boronic acid group), due to electronic and steric effects. This allows for the selective introduction of a first coupling partner at the more activated site, followed by a second, distinct coupling at the remaining chlorine under modified conditions [1]. This sequential capability is a defining feature of polyhalogenated 2-pyridyl building blocks and is not accessible with mono-chlorinated analogs such as (4-chloropyridin-2-yl)boronic acid or (6-chloropyridin-2-yl)boronic acid [2].

Sequential Coupling Site-Selectivity Polychlorinated Heterocycles

Copper-Free Coupling via Attenuated Lewis Basicity

The 4,6-dichloro substitution pattern is specifically identified as a structural motif that sufficiently attenuates the Lewis basicity of the pyridyl nitrogen, thereby enabling efficient Suzuki-Miyaura cross-couplings of 2-pyridyl boronates in the complete absence of copper additives [1]. Traditional approaches for coupling unstable 2-pyridylboronic acids often rely on stoichiometric copper salts (e.g., Cu(OAc)₂) to mitigate protodeboronation, which introduces additional cost and purification burdens. The electron-withdrawing chlorine atoms on the ring reduce the propensity of the pyridyl nitrogen to coordinate to and inhibit the palladium catalyst, while also slowing protodeboronation, thus obviating the need for copper [2].

Micellar Catalysis Copper-Free Lewis Basicity

Applications of (4,6-Dichloropyridin-2-yl)boronic acid


2,6-Disubstituted Pyridine Synthesis for Drug Discovery

The primary application of (4,6-Dichloropyridin-2-yl)boronic acid is as a versatile, dual-electrophilic building block for the sequential construction of 2,6-disubstituted pyridines. The differentiated reactivity of the 2- and 6-position C–Cl bonds allows for the programmed introduction of two distinct structural fragments via successive Suzuki-Miyaura couplings, enabling the rapid exploration of chemical space around this privileged pharmacophore [1]. This is particularly valuable in hit-to-lead optimization campaigns where the efficient synthesis of diverse pyridine-containing analogs is required [2].

Mild Aqueous Biaryl & Heteroaryl Coupling

Due to the enhanced stability conferred by the 4,6-dichloro substitution, this boronic acid is an excellent candidate for use in modern, sustainable synthetic protocols such as micellar catalysis in water. The attenuated Lewis basicity of the pyridine ring enables robust, high-yielding cross-couplings with a variety of aryl and heteroaryl halides under mild, copper-free conditions, minimizing environmental impact and simplifying downstream processing [1]. This makes it a strategic choice for process chemistry groups focused on green chemistry principles.

Pyridine Cores for Agrochemicals and Functional Materials

Beyond pharmaceuticals, the ability to generate densely functionalized pyridine derivatives from this single building block is highly relevant for the discovery and development of new agrochemicals and advanced materials. The chlorine atoms can serve as synthetic handles for further diversification via SNAr reactions or additional cross-couplings after the initial Suzuki step, providing access to a wide range of complex molecular architectures with tailored properties [1].

Library Synthesis and HTE

The compound's solid, shelf-stable nature (when stored appropriately under inert atmosphere and freezing conditions) and its predictable, sequential reactivity profile make it well-suited for automated library synthesis and HTE campaigns [1]. Its use allows for the creation of diverse compound collections with a common 2,6-disubstituted pyridine core, significantly accelerating the exploration of structure-activity relationships (SAR) [2].

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